ANTHRANILIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE
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Overview
Description
Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 . This compound is part of the anthranilic acid derivatives family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide typically involves the condensation reaction between anthranilic acid hydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and related compounds.
Scientific Research Applications
Chemistry: Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activities .
Biology: The compound has been studied for its potential antibacterial, antiviral, and anti-inflammatory properties. It is also explored for its role in inhibiting specific enzymes and pathways in biological systems .
Medicine: Research indicates that anthranilic acid derivatives, including this compound, may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as L-amino-acid oxidase, which plays a role in various metabolic processes . The compound’s hydrazide group allows it to form stable complexes with metal ions, further influencing its biological activity .
Comparison with Similar Compounds
- Anthranilic (4-ethoxy-3-methoxybenzylidene)hydrazide
- Anthranilic (4-methoxybenzylidene)hydrazide
- Anthranilic (3-nitrobenzylidene)hydrazide
Comparison: Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which enhances its reactivity and potential biological activity compared to its analogs . The hydroxyl group increases its solubility and potential for hydrogen bonding, while the methoxy group contributes to its stability and electronic properties.
Properties
IUPAC Name |
2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,16H2,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQWJMVEMUUPA-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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